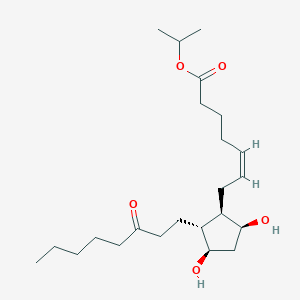

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

Übersicht

Beschreibung

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is a more lipid soluble derivative of 13,14-dihydro-15-keto PGF 2α . It is the first substantially accumulating metabolite of PGF2α, formed from 15-keto-PGF2α via the 15-hydroxy prostaglandin dehydrogenase pathway .

Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis

The molecular formula of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is C20H34O5 . The molecular weight is 354.48 .Chemical Reactions Analysis

The chemical reaction that leads to the formation of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Physical And Chemical Properties Analysis

The physical and chemical properties of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester include a density of 1.1±0.1 g/cm3, a boiling point of 543.0±40.0 °C at 760 mmHg, and a flash point of 296.2±23.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Identification

13,14-Dihydro-15-keto prostaglandin F2alpha is a critical component in identifying metabolic pathways. For example, in rat kidneys, it is converted to 15-keto-13,14-dihydroprostaglandin E2, revealing a crossover from F type to E type prostaglandins, crucial for understanding prostaglandin metabolism (Pace-Asciak, 1975).

Biochemical Role in Physiology

The levels of 13,14-Dihydro-15-keto prostaglandin F2alpha have been studied in various physiological conditions. For example, elevated plasma levels of its metabolites have been observed in dysmenorrheic women, indicating its involvement in menstrual disorders (Lundström & Gréen, 1978).

Diagnostic Tool in Medical Conditions

13,14-Dihydro-15-keto prostaglandin F2alpha is used as a biomarker in medical diagnostics. For instance, its elevated serum levels in patients with urogenital tumors suggest its potential as a diagnostic tool in oncology (Dunzendorfer, Zahradnik, & Gerster, 1980).

Role in Organ-Specific Metabolism

Research has demonstrated the importance of 13,14-Dihydro-15-keto prostaglandin F2alpha in specific organ metabolisms, such as in the mammalian brain and eye, where it undergoes various metabolic processes (Basu & Stjernschantz, 1997).

Prostaglandin Synthesis and Effects

Studies have explored its role in the synthesis of other prostaglandins and its effects, such as on the lamb ductus arteriosus, highlighting its physiological significance (Clyman, Wong, Heymann, & Rudolph, 1978).

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIMGKBZAEAEM-KKWQAXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)